molecular formula C15H12S B14596361 1H-Indene-3-thiol, 2-phenyl- CAS No. 61035-31-2

1H-Indene-3-thiol, 2-phenyl-

Cat. No.: B14596361
CAS No.: 61035-31-2
M. Wt: 224.32 g/mol
InChI Key: VLGYESQMFRWYFY-UHFFFAOYSA-N
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Description

1H-Indene-3-thiol, 2-phenyl- is a sulfur-containing aromatic compound featuring a fused benzene-cyclopentene (indene) core with a thiol (-SH) group at position 3 and a phenyl substituent at position 2. Thiol groups are highly reactive, enabling participation in redox reactions, metal coordination, and hydrogen bonding. The phenyl group enhances steric bulk and influences electronic properties through conjugation.

Properties

CAS No.

61035-31-2

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

2-phenyl-3H-indene-1-thiol

InChI

InChI=1S/C15H12S/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,16H,10H2

InChI Key

VLGYESQMFRWYFY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-3-thiol, 2-phenyl- typically involves the following steps:

Industrial Production Methods

Industrial production of 1H-Indene-3-thiol, 2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Comparison with Similar Compounds

A. Indene vs. Indole Derivatives

  • 1H-Indene Derivatives (e.g., 1H-Indene, 1-(2,2-dimethyl-1-phenylpropylidene)-3-phenyl- ; 1H-Indene,2,3-dihydro-1-methyl-3-phenyl ) :
    • Core Structure: Indene’s fused benzene-cyclopentene system allows planar conjugation, whereas dihydroindenes (e.g., ) have reduced aromaticity due to partial saturation.
    • Functional Groups: The target compound’s thiol group contrasts with alkyl or aryl substituents in and . Thiols are softer nucleophiles compared to alkyl groups, enabling distinct reactivity (e.g., disulfide formation).
  • Indole Derivatives (e.g., 2-phenylindoles ): Core Structure: Indoles feature a benzene-pyrrole fusion, introducing a basic nitrogen atom. This contrasts with indene’s non-heterocyclic structure, altering electronic properties (e.g., indole’s lone pair participation in conjugation).

B. Thiol vs. Hydroxyl/Ketone Groups

  • 2-((1H-Indol-3-yl)methyl)phenol (): The phenolic -OH group is less acidic (pKa ~10) than thiol (-SH, pKa ~6–8), influencing hydrogen-bonding capacity and solubility. Thiols exhibit higher nucleophilicity, enabling reactions like Michael additions or metal coordination, which are less feasible with hydroxyl groups.
  • 1,3-Indandione Derivatives () :
    • Ketone groups (C=O) are electron-withdrawing, stabilizing negative charges in intermediates. Thiols, being electron-donating, may enhance aromatic electrophilic substitution rates.
2.3 Physicochemical Properties
  • Acidity: Thiols (pKa ~6–8) are more acidic than phenols (pKa ~10) or alcohols, enhancing solubility in basic media.
  • Boiling/Melting Points : Aromaticity and substituents influence phase transitions. For example, dihydroindenes () may have lower melting points due to reduced planarity.
  • Reactivity : Thiols undergo oxidation to disulfides, while indole derivatives participate in electrophilic substitution at the C3 position .

Table 2: Property Comparison

Compound Functional Group Key Reactivity Notable Applications
1H-Indene-3-thiol, 2-phenyl- -SH, -Ph Redox reactions, metal coordination Catalysis, drug design
2-Phenylindole () -N< (indole) Electrophilic substitution Anticancer agents
Dihydroindene () Alkyl, -Ph Hydrogenation, alkylation Materials science

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